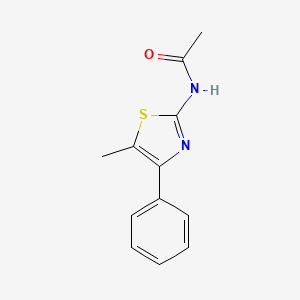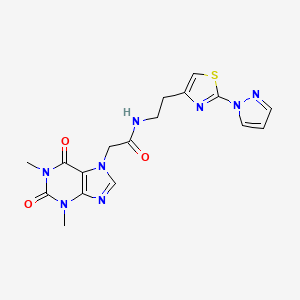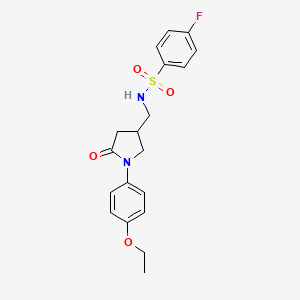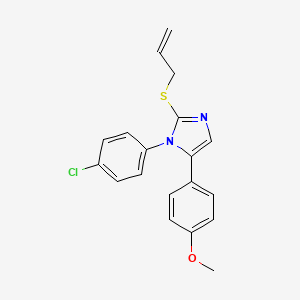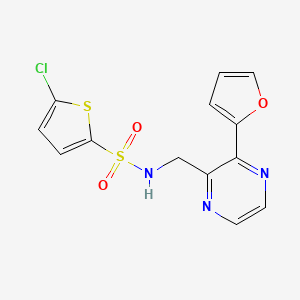![molecular formula C20H38ClNO2 B2675845 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217792-20-5](/img/structure/B2675845.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride" is a synthetic chemical featuring a complex molecular structure. It is primarily utilized in various scientific domains due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in synthesizing more complex molecules and studying reaction mechanisms.
Biology: Functions as a ligand in biological assays, helping to elucidate enzyme mechanisms and receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including possible antiviral and antibacterial activities.
Industry: Applied in the development of novel materials and as a catalyst in polymer production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride" involves several key steps:
Initial Formation: : The bicyclo[2.2.1]heptane structure is synthesized through a Diels-Alder reaction.
Addition of Side Chains: : Functional groups are added via various organic synthesis reactions, including SN2 nucleophilic substitution.
Final Combination: : The tetramethylpiperidine moiety is attached through an alkylation reaction under controlled conditions.
Industrial Production Methods: Industrial production scales up these synthetic routes, emphasizing:
Large Batch Reactions: : Using industrial reactors to manage large volumes.
Purification Techniques: : Employing chromatography and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Can undergo oxidation at the methoxy group to form corresponding aldehydes.
Reduction: : Reduction reactions can transform carbonyl groups within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of various functional groups.
Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Utilizing reagents such as NaOH for nucleophilic substitution and AlCl₃ for electrophilic substitution.
Oxidation: : Produces aldehydes or ketones.
Reduction: : Yields alcohols or hydrocarbons.
Substitution: : Results in a variety of functionalized derivatives.
Mecanismo De Acción
The compound’s mechanism involves interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate biological pathways depending on its configuration and functional groups. The bicyclo[2.2.1]heptane structure imparts rigidity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to compounds like "1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride", it boasts unique steric properties due to its bicyclic structure. Other similar compounds include:
"2-((1S,2R)-bicyclo[2.2.1]heptan-3-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol"
"3-((1R,2S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-4-(2,2,6,6-tetramethylpiperidin-1-yl)butan-2-ol"
These similarities lie in their bicyclic core but vary in functional group attachment, affecting their chemical reactivity and applications.
Now you have a thorough overview of "this compound". What’s next on your list?
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2.ClH/c1-19(2)8-5-9-20(3,4)21(19)12-18(22)14-23-13-17-11-15-6-7-16(17)10-15;/h15-18,22H,5-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFVRXFXLPXGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COCC2CC3CCC2C3)O)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
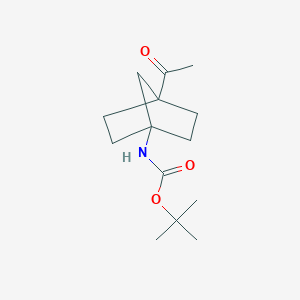
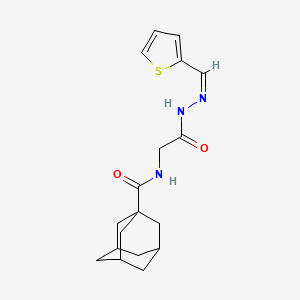
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}aniline](/img/structure/B2675765.png)

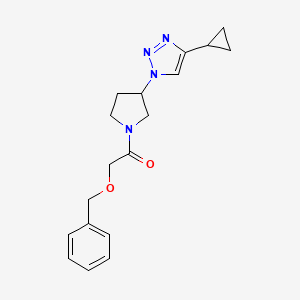
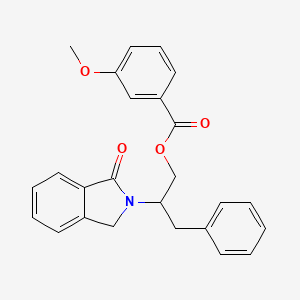
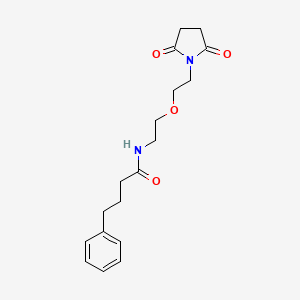
![N-Ethyl-N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2675775.png)

